Cas no 1797974-77-6 (1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea)

1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea
- 1-(5-CHLORO-2,4-DIMETHOXYPHENYL)-3-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]UREA
- AKOS024561677
- 1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea
- 1797974-77-6
- F6438-2193
-
- インチ: 1S/C16H20ClN5O4/c1-22(2)14-11(8-18-16(21-14)26-5)20-15(23)19-10-6-9(17)12(24-3)7-13(10)25-4/h6-8H,1-5H3,(H2,19,20,23)
- InChIKey: BMFVYDWYIODSBY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=C(C=1)NC(NC1=CN=C(N=C1N(C)C)OC)=O)OC)OC
計算された属性
- せいみつぶんしりょう: 381.1203818g/mol
- どういたいしつりょう: 381.1203818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-2193-3mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-10μmol |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-20μmol |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-5mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-2μmol |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-75mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-10mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-50mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-1mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6438-2193-40mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
1797974-77-6 | 40mg |
$140.0 | 2023-09-09 |
1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylureaに関する追加情報
Professional Introduction to Compound with CAS No. 1797974-77-6 and Product Name: 1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea
The compound identified by the CAS number 1797974-77-6 and the product name 1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic ureas that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a 5-chloro-2,4-dimethoxyphenyl moiety and a dimethylamino substituent, which contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly for their role in modulating various biological pathways. The presence of a methoxypyrimidin-5-ylurea core in this compound suggests potential applications in the development of drugs targeting diseases such as cancer, inflammation, and infectious disorders. The 5-chloro substituent on the aromatic ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and allowing for further functionalization. This property is particularly valuable in medicinal chemistry, where site-specific modifications can lead to improved drug efficacy and selectivity.
The dimethylamino group at the 4-position of the pyrimidine ring adds another layer of complexity to the compound's behavior. This amine moiety is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. Such interactions are crucial for the development of small-molecule inhibitors that can modulate enzymatic activity or block receptor binding. In particular, dimethylamino derivatives have been extensively studied for their potential in oncology, where they can interfere with key signaling pathways involved in tumor growth and progression.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of a chloro-substituted aromatic ring, a dimethylamino group, and a methoxypyrimidin-5-ylurea core creates a versatile structure that can be modified to target specific biological processes. Researchers have been exploring similar molecular architectures due to their reported activities against various disease-related targets. For instance, related compounds have shown promise in inhibiting kinases, which are enzymes overexpressed in many cancers. The ability to fine-tune the electronic properties of the molecule by altering substituents on the aromatic ring or the pyrimidine core allows for precise control over its biological activity.
Advances in computational chemistry have further enhanced the design and optimization of such compounds. Molecular modeling techniques, including docking studies and quantum mechanical calculations, have been instrumental in predicting how these molecules might interact with biological targets. These predictions are critical for guiding synthetic efforts and ensuring that new compounds exhibit high affinity for their intended targets while minimizing off-target effects. The use of high-throughput screening (HTS) has also accelerated the discovery process by allowing researchers to rapidly assess large libraries of compounds for biological activity.
In recent years, there has been growing interest in developing drugs that can modulate protein-protein interactions (PPIs). Many critical biological processes rely on PPIs, making them attractive targets for therapeutic intervention. The compound under discussion may offer a means to disrupt or regulate these interactions through its unique structural features. For example, the urea moiety is known to be a versatile pharmacophore capable of engaging with various protein binding sites through hydrogen bonding or salt bridge formation. By strategically designing molecules with specific substituents, researchers can tailor their interactions with target proteins.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds due to their broad spectrum of biological activities. Pyrimidines, in particular, are well-represented in approved drugs and are continuing to be explored as privileged scaffolds for new therapeutics. The structural features of this compound make it an interesting candidate for further investigation into its potential as an antiviral agent or an immunomodulator. Additionally, its stability under various conditions would make it suitable for formulation into oral or injectable medications.
From a synthetic perspective, this compound presents several challenges but also opportunities for innovation. The presence of multiple functional groups requires careful consideration during synthesis to ensure regioselectivity and high yields. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the rapid assembly of intricate molecular frameworks.
The ultimate goal in pharmaceutical research is always to translate laboratory discoveries into safe and effective therapies for patients worldwide. Compounds like this one represent promising leads that could eventually make their way into clinical trials after thorough characterization and validation. Collaborative efforts between academic researchers and industry scientists are essential for advancing drug discovery pipelines effectively.
In conclusion,1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea (CAS No. 1797974-77-6) is a structurally intriguing molecule with significant potential in medicinal chemistry applications.* Its unique combination of functional groups positions it as a valuable scaffold for developing new drugs targeting various diseases.* Ongoing research efforts continue to explore its full therapeutic potential,* paving the way for innovative treatments that could improve patient outcomes.* As our understanding grows,* so too does our ability*to harness*the power*of chemical biology*for human health.*
1797974-77-6 (1-(5-chloro-2,4-dimethoxyphenyl)-3-4-(dimethylamino)-2-methoxypyrimidin-5-ylurea) 関連製品
- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)
- 607742-55-2(Sb 742457(gsk 742457))
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 53065-50-2(Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester)
- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)



